molecular formula C17H20N8O B5897701 N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide

N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide

Cat. No.: B5897701
M. Wt: 352.4 g/mol
InChI Key: PHQWMMGOPPHCME-UHFFFAOYSA-N
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Description

N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The presence of multiple nitrogen atoms in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-2-8-24-11-21-16(23-24)22-17(26)25-9-6-12-14(20-10-19-12)15(25)13-5-3-4-7-18-13/h3-5,7,10-11,15H,2,6,8-9H2,1H3,(H,19,20)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQWMMGOPPHCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=N1)NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide. This intermediate then reacts with various amines under microwave irradiation to yield the desired product . Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

N-(1-propyl-1,2,4-triazol-3-yl)-4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide can be compared with other similar compounds, such as:

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